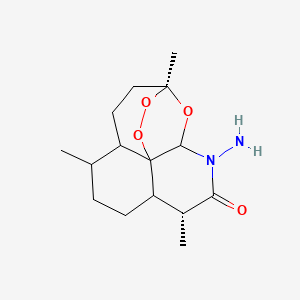

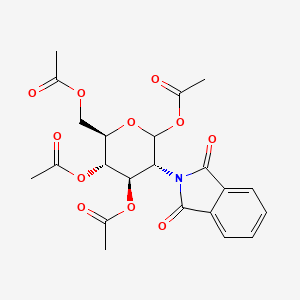

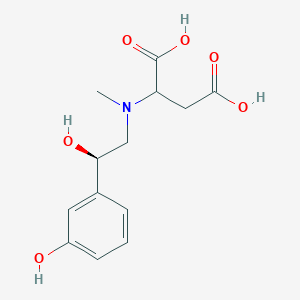

![molecular formula C₁₇H₂₁NO₃ B1141182 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one CAS No. 149874-91-9](/img/structure/B1141182.png)

5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one involves the formation of Schiff’s base from 5,6-dimethoxy-1-indanone, followed by various chemical reactions to introduce desired substituents and modifications. Notably, novel derivatives have been synthesized for potential antimicrobial applications, showcasing the compound's versatility (Patel et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods and X-ray crystallography, revealing a complex architecture that contributes to its chemical reactivity and potential biological activity. For instance, the crystal structure of a related compound, 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, highlighting its structural characteristics (Sudhakar et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the formation of diverse derivatives with potential bioactive properties. For example, novel carboxamides and thioureas of 5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one have been synthesized, showcasing its utility as a scaffold for developing acetylcholinesterase inhibitors (Prasad et al., 2020).

Physical Properties Analysis

The physical properties of 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various solvents and conditions, influencing its application in scientific research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's suitability for various applications, including medicinal chemistry and material science. For instance, the inhibitory activity against acetylcholinesterase and butyrylcholinesterase has been a significant focus, demonstrating its potential in Alzheimer's disease treatment research (Farrokhi et al., 2019).

科学的研究の応用

Antimicrobial Activity

The compound and its derivatives have been explored for their potential antimicrobial properties. Patel et al. (2018) synthesized novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine, demonstrating promising antibacterial activity. These compounds were prepared via Schiff’s base formation followed by cyclization, with their structures confirmed through spectral and elemental analysis (Patel et al., 2018).

Anticonvulsant Agents

Research by Siddiqui et al. (2012) has shown the anticonvulsant activity of new piperidyl indanone derivatives in animal models, with some compounds displaying significant efficacy without notable neurotoxicity. These derivatives were synthesized by reacting 5,6-dimethoxy-2-(piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates, and their effects were attributed to an increase in GABA levels in rat brain (Siddiqui et al., 2012).

Acetyl Cholinesterase Inhibition

Prasad et al. (2020) synthesized novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one as potential acetylcholinesterase inhibitors. These compounds showed potent inhibitory activities, suggesting their applicability in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Prasad et al., 2020).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) explored the synthesis of coumarin derivatives containing the pyrazole and indenone rings, showing potent antioxidant and antihyperglycemic effects in vitro and in vivo. These compounds were synthesized via Claisen–Schmidt condensation and demonstrated significant activity against Streptozotocin–nicotinamide-induced diabetes in rats (Kenchappa et al., 2017).

Enzyme Inhibition for Neurodegenerative Disorders

Mozaffarnia et al. (2020) designed and synthesized halide salt derivatives of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one as donepezil hybrid analogs, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These compounds exhibited moderate to good inhibitory activities, with potential applications in treating neurodegenerative disorders (Mozaffarnia et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed6.

将来の方向性

The compound has been used as a starting point for the synthesis of a variety of derivatives, indicating that it may have potential for further research and development45. However, specific future directions are not mentioned in the available resources.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

特性

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVFLZZPSQKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694053 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

CAS RN |

149874-91-9 |

Source

|

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

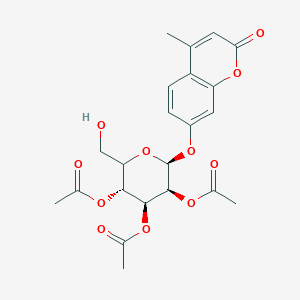

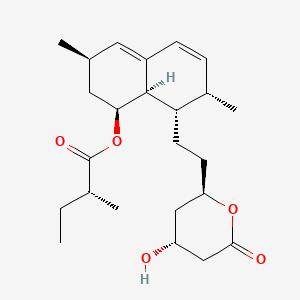

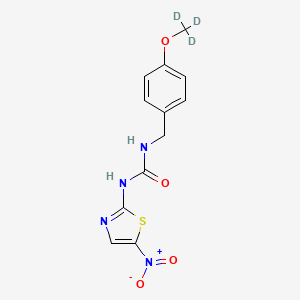

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)